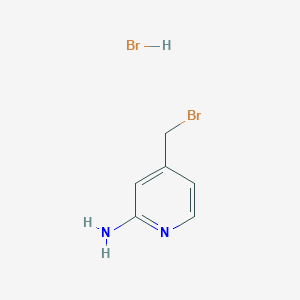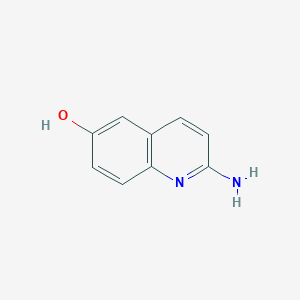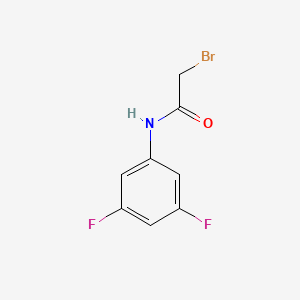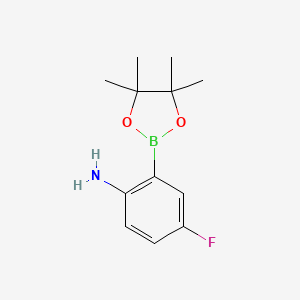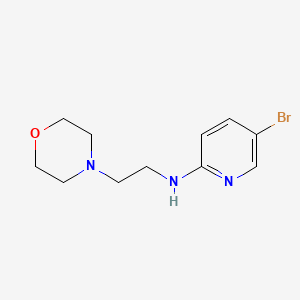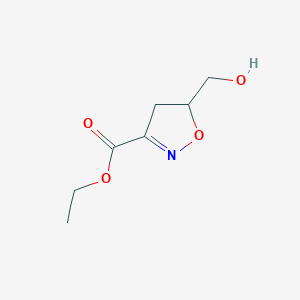
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Übersicht
Beschreibung
The compound of interest, Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate, is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. Oxazole derivatives are known for their diverse biological activities and applications in organic synthesis. The papers provided discuss various oxazole derivatives and their synthesis, structural characterization, and potential applications, although none directly address the specific compound .
Synthesis Analysis
The synthesis of oxazole derivatives can be accomplished through various methods. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for synthesizing substituted oxazoles using regiocontrolled halogenation and palladium-catalyzed coupling reactions . Similarly, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate has been described as an efficient route to (hetero)aryloxazoles . These methodologies highlight the potential pathways that could be adapted for the synthesis of Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate, although the specific synthesis details for this compound are not provided in the papers.
Molecular Structure Analysis
Structural and spectral characterization techniques such as X-ray crystallography, IR, NMR, and mass spectrometry are commonly used to elucidate the structure of oxazole derivatives. For example, the crystal structure of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was determined, revealing a triclinic space group and specific unit cell parameters . Similarly, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was confirmed by single-crystal X-ray diffraction analysis . These techniques would be applicable for analyzing the molecular structure of Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate.
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate demonstrates the formation of complex pyranone structures . Additionally, the synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid from its ethyl ester precursor through a rhodium-catalyzed reaction showcases the reactivity of oxazole carboxylates . These reactions provide insight into the potential reactivity of Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be influenced by their substituents. For instance, the presence of a trifluoromethyl group can lead to the formation of compounds with unique properties, as seen in the synthesis of trifluoromethyl-substituted heterocyclic compounds . The crystallographic analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provides data on molecular dimensions and intermolecular interactions, which are crucial for understanding the physical properties of these compounds . These analyses would be relevant for determining the properties of Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate.
Wirkmechanismus
Zukünftige Richtungen
Catalytic synthesis of value-added chemicals from sustainable biomass or biomass-derived platform chemicals is an essential strategy for reducing dependency on fossil fuels . As a precursor for the synthesis of important polymers such as polyesters, polyurethanes, and polyamides, FDCA is a monomer with high added value .
Eigenschaften
IUPAC Name |
ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODBNBXQEDHQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635301 | |
| Record name | Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |
CAS RN |
147008-07-9 | |
| Record name | Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid](/img/structure/B1290462.png)


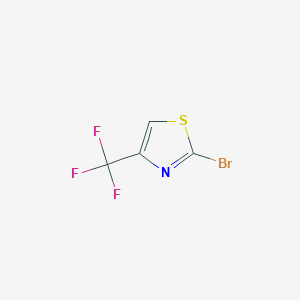
![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)
